molecular formula C13H10Br2 B14418133 4-Bromo-3-(bromomethyl)-1,1'-biphenyl CAS No. 83169-82-8

4-Bromo-3-(bromomethyl)-1,1'-biphenyl

Cat. No.: B14418133
CAS No.: 83169-82-8
M. Wt: 326.03 g/mol
InChI Key: ZAGSEQXFRLKELG-UHFFFAOYSA-N
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Description

4-Bromo-3-(bromomethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two bromine atoms attached to the biphenyl structure, one at the 4-position and the other as a bromomethyl group at the 3-position. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(bromomethyl)-1,1’-biphenyl typically involves the bromination of 3-methylbiphenyl. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in a solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(bromomethyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-(bromomethyl)-1,1’-biphenyl is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(bromomethyl)-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The bromine atoms and the biphenyl structure allow it to participate in electrophilic aromatic substitution reactions, radical reactions, and nucleophilic substitution reactions. The compound can act as an electrophile or a nucleophile, depending on the reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(bromomethyl)-1,1’-biphenyl is unique due to the presence of two bromine atoms in specific positions on the biphenyl structure. This unique substitution pattern allows it to participate in a wide range of chemical reactions and makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

CAS No.

83169-82-8

Molecular Formula

C13H10Br2

Molecular Weight

326.03 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-4-phenylbenzene

InChI

InChI=1S/C13H10Br2/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

ZAGSEQXFRLKELG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)CBr

Origin of Product

United States

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